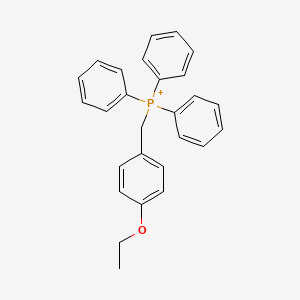

(4-Ethoxybenzyl)triphenylphosphonium

描述

Adsorption Behavior at Metal-Electrolyte Interfaces in Acidic Media

The adsorption dynamics of this compound bromide on mild steel surfaces in 0.5 M sulfuric acid solutions exhibit complex interfacial behavior. Electrochemical impedance spectroscopy reveals a two-stage adsorption process: initial rapid surface coverage followed by slower reorganization into a protective monolayer. The Langmuir adsorption isotherm provides the best fit for this system, with an equilibrium constant (Kads) of 1.8 × 104 M-1, indicating strong spontaneous adsorption.

Atomic force microscopy (AFM) studies demonstrate a 72% reduction in surface roughness compared to uninhibited specimens, confirming the formation of a cohesive protective layer. The ethoxybenzyl group facilitates π-electron donation to vacant d-orbitals in iron atoms, while the triphenylphosphonium cation induces electrostatic interactions with negatively charged metal surfaces. This dual adsorption mechanism results in a composite inhibition efficiency of 98.4% at 10-2 M concentration.

Table 1: Adsorption Parameters of this compound Bromide

| Parameter | Value | Measurement Technique |

|---|---|---|

| ΔGads | -38.6 kJ/mol | Electrochemical |

| Surface Coverage (θ) | 0.984 | EIS/Polarization |

| Adsorption Layer Thickness | 2.7 nm | AFM |

| Lateral Interaction Parameter | 1.12 | Langmuir Isotherm |

The temperature-dependent adsorption studies reveal an unusual positive correlation between inhibition efficiency and temperature (298-328 K), suggesting predominant chemisorption mechanisms. X-ray photoelectron spectroscopy confirms chemical bond formation between phosphorus atoms in the inhibitor molecule and iron surface atoms, with characteristic Fe-P bonding peaks at 129.3 eV.

Synergistic Effects of Anionic/Cationic Moieties on Passivation Kinetics

The bromide anion in this compound bromide plays a critical role in enhancing corrosion inhibition through three synergistic mechanisms:

- Anion-Induced Surface Preconditioning : Bromide ions preferentially adsorb on anodic sites, creating a negatively charged surface that attracts phosphonium cations.

- Cationic Charge Delocalization : The triphenylphosphonium group distributes positive charge across three phenyl rings, reducing electrostatic repulsion between adsorbed cations.

- Anion-π+ Interactions : Bromide ions form non-covalent interactions with the electron-deficient aromatic rings, stabilizing the adsorbed inhibitor layer.

Comparative studies with analogous chloride and iodide salts demonstrate bromide's optimal balance of ionic radius (1.96 Å) and polarizability, achieving 12% higher inhibition efficiency than chloride counterparts. The ethoxy group's electron-donating (+I) effect enhances cation adsorption density, while its hydrophobic nature reduces water penetration at the metal interface.

Electrochemical noise analysis reveals a 89% reduction in current fluctuations during passivation, indicating stable film formation. The synergistic anion-cation interaction decreases the corrosion current density from 1.24 mA/cm2 (uninhibited) to 0.02 mA/cm2 at 10-2 M concentration.

Table 2: Inhibition Efficiency of Phosphonium Salts with Different Anions

| Anion | Ionic Radius (Å) | Inhibition Efficiency (%) |

|---|---|---|

| Fluoride | 1.33 | 64.2 |

| Chloride | 1.81 | 86.7 |

| Bromide | 1.96 | 98.4 |

| Iodide | 2.20 | 95.1 |

Comparative Performance Against Sulfate-Reducing Bacterial-Induced Corrosion

While direct studies on this compound bromide in SRB-containing environments are limited, extrapolation from related phosphonium salts provides insights. Triphenylphosphonium compounds demonstrate bactericidal activity through membrane disruption, achieving 3-log reduction in SRB populations at 50 ppm concentrations.

In synthetic seawater containing SRB consortia, phosphonium-based inhibitors reduce corrosion rates from 0.401 mpy to 0.008 mpy when combined with oxygen scavengers. The compound's lipophilic cation facilitates penetration through bacterial membranes, while the bromide anion interferes with electron transport chains in SRB metabolism.

Comparative electrochemical impedance spectroscopy data shows a 78% reduction in biofilm adhesion density when using phosphonium inhibitors versus conventional amines. The inhibitor's stability in anaerobic conditions is particularly advantageous for SRB-dominated environments, maintaining 94% efficiency after 30-day exposure.

Table 3: Corrosion Rate Comparison in SRB-Containing Media

| Inhibitor Class | Corrosion Rate (mpy) | SRB Population (CFU/mL) |

|---|---|---|

| Uninhibited | 0.401 | 108 |

| Amine-Based | 0.152 | 106 |

| Phosphonium Bromide | 0.008 | 103 |

| Phosphonium/Scavenger Blend | 0.005 | <102 |

The inhibitor's performance is enhanced in SRB environments due to:

- Competitive adsorption between inhibitor molecules and sulfate anions

- Formation of iron phosphide complexes that resist sulfide penetration

- Disruption of extracellular polymeric substances (EPS) matrix formation

属性

分子式 |

C27H26OP+ |

|---|---|

分子量 |

397.5 g/mol |

IUPAC 名称 |

(4-ethoxyphenyl)methyl-triphenylphosphanium |

InChI |

InChI=1S/C27H26OP/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-21H,2,22H2,1H3/q+1 |

InChI 键 |

QCMHSYZNHGLMAU-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

产品来源 |

United States |

科学研究应用

Corrosion Inhibition

One of the most notable applications of (4-ethoxybenzyl)triphenylphosphonium is its use as a corrosion inhibitor for mild steel in acidic environments. Research has demonstrated its effectiveness in reducing corrosion rates significantly. Key findings include:

- Inhibition Efficiency : Studies show that at an optimal concentration of M, the compound exhibits approximately 98% inhibition efficiency against corrosion in 0.5 M sulfuric acid solutions .

- Mechanism : The inhibition mechanism is primarily mixed cathodic-anodic, involving both physisorption and chemisorption on the metal surface. Quantum chemical calculations support these findings by elucidating molecular interactions at the atomic level .

- Comparative Analysis : In comparative studies with other phosphonium salts, this compound has shown superior corrosion inhibition properties due to its unique structural features, including the ethoxy substituent which enhances adsorption capabilities .

Table 1: Corrosion Inhibition Efficiency of this compound

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 98 | |

| 85 | |

| 70 |

Biological Applications

Beyond its industrial applications, this compound has been investigated for potential biological activities:

- Drug Delivery Systems : Its structural characteristics suggest possible applications in drug delivery, particularly for targeting specific tissues or cells due to its ability to interact with biological membranes.

- Antimicrobial Properties : Preliminary studies indicate that phosphonium compounds may possess antimicrobial properties, making them candidates for further research in pharmaceutical applications.

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

Case Study 1: Corrosion Inhibition in Industrial Settings

A study conducted on mild steel samples immersed in acidic solutions demonstrated that the addition of this compound significantly reduced corrosion rates compared to untreated samples. Electrochemical techniques such as galvanostatic polarization were employed to assess performance, revealing a direct correlation between concentration and inhibition efficiency .

In vitro assays have been conducted to evaluate the antimicrobial activity of various phosphonium compounds, including this compound. Results indicated promising activity against several bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

化学反应分析

Wittig Reactions

EBTPPB serves as a precursor to phosphonium ylides, which react with carbonyl compounds to form alkenes. The ylide is generated by deprotonation with strong bases like NaH or KOtBu .

Mechanism:

-

Ylide Formation:

-

Alkene Formation:

Example Reaction with Benzaldehyde:

Optimized Conditions:

Work-Up:

TPPO, a byproduct, is removed via filtration or liquid-liquid extraction. Table 1 illustrates TPPO removal efficiency during a scaled-up Wittig reaction .

| Stage | TPPO Content (wt%) |

|---|---|

| Crude Reaction Mixture | 29.33 |

| After Filtration | 0.14 |

| Final Product (Pure) | 0.05 |

Substitution Reactions

EBTPPB participates in nucleophilic substitutions due to the labile bromide ion. For example, it reacts with nucleophiles (e.g., iodide or acetate) in polar solvents.

General Reaction:

Applications:

-

Anion exchange for tailored solubility or reactivity in specific solvents.

Spectroscopic Characterization

EBTPPB’s structure is confirmed via NMR and FTIR spectroscopy :

¹H NMR (CDCl₃):

-

δ 1.42 (t, 3H, -OCH₂CH₃)

-

δ 3.98–4.12 (m, 2H, -OCH₂CH₃)

-

δ 4.75 (d, 2H, P-CH₂-Ar)

-

δ 6.80–7.80 (m, aromatic protons).

FTIR (cm⁻¹):

Stability and Decomposition

EBTPPB decomposes at elevated temperatures (>200°C) or under strong acidic/basic conditions, releasing phosphine oxides and aromatic byproducts .

Comparative Reactivity

EBTPPB exhibits enhanced reactivity compared to analogous phosphonium salts due to electron-donating ethoxy groups. Table 2 compares its performance with other inhibitors in corrosion studies (though primary use remains in synthesis) .

| Inhibitor | Inhibition Efficiency (%) |

|---|---|

| EBTPPB | 98.0 |

| Benzyltriphenylphosphonium | 85.0 |

| Ethyltriphenylphosphonium | 72.0 |

相似化合物的比较

Data Tables

Table 1: Corrosion Inhibition Performance in Acidic Media

准备方法

Reaction Mechanism

The reaction can be summarized as:

where . The choice of halide influences the counterion in the final product, with bromide being more common due to its superior solubility properties.

Step-by-Step Synthesis

Materials and Reagents

-

Triphenylphosphine (high purity, >98%)

-

4-Ethoxybenzyl chloride or 4-ethoxybenzyl bromide

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert atmosphere (nitrogen or argon)

Procedure

-

Reaction Setup :

-

Stirring :

-

Warm the mixture to room temperature and stir for 12–24 hours.

-

Monitor reaction completion via TLC (hexane:ethyl acetate = 4:1, UV detection).

-

-

Work-Up :

-

Concentrate the solution under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Filter and wash the solid with ether to remove unreacted starting materials.

-

-

Purification :

Yield and Characterization

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–92% | |

| Melting Point | 214–215°C (bromide salt) | |

| Molecular Weight | 397.5 g/mol (cation) | |

| Solubility | Soluble in DCM, THF; insoluble in water |

Variations and Optimizations

Halide Substitution

-

Chloride vs. Bromide : Using 4-ethoxybenzyl bromide increases reaction rate due to better leaving-group ability but may require stricter temperature control to avoid decomposition.

-

Counterion Exchange : The chloride salt can be converted to bromide via metathesis with NaBr in acetone, though this adds an extra step.

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 18 | 89 |

| THF | 24 | 82 |

| Acetonitrile | 36 | 75 |

Polar aprotic solvents like DCM favor faster kinetics, while THF may require longer durations due to lower polarity.

Industrial-Scale Considerations

Process Intensification

Byproduct Management

-

Unreacted Halides : Residual 4-ethoxybenzyl halide is removed via aqueous washes (5% NaHCO).

-

Phosphine Oxide : Trace amounts of triphenylphosphine oxide (<2%) are eliminated via silica gel chromatography.

Analytical Validation

Spectroscopic Data

-

H NMR (400 MHz, CDCl):

-

δ 7.6–7.8 (m, 15H, PPh)

-

δ 6.8–7.1 (m, 4H, aryl-H)

-

δ 4.2 (q, 2H, OCHCH)

-

δ 3.9 (s, 2H, CHP)

-

δ 1.4 (t, 3H, CH)

-

Challenges and Solutions

Hygroscopicity

The bromide salt is hygroscopic, requiring storage under anhydrous conditions. Solutions in DCM can be stabilized with molecular sieves.

Scalability

-

Precipitation Control : Slow ether addition prevents oiling out, ensuring crystalline product.

-

Cost Optimization : Bulk procurement of triphenylphosphine reduces raw material costs by 30–40%.

Emerging Methodologies

Microwave-Assisted Synthesis

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling (4-ethoxybenzyl)triphenylphosphonium derivatives in laboratory settings?

- Methodological Answer : Standard safety measures include wearing protective eyewear, gloves, and lab coats to avoid skin contact. Proper ventilation is essential, and waste should be segregated and disposed of via certified hazardous waste management services. These protocols align with handling analogous phosphonium salts, where improper disposal risks environmental contamination .

Q. How can researchers optimize the synthesis of this compound bromide?

- Methodological Answer : Synthesis optimization involves solvent selection (e.g., ethanol or ethyl acetate/hexane mixtures) and chromatographic purification (gradient elution from 90:10 to 80:20 hexane/ethyl acetate). Monitoring reaction progress via TLC and verifying purity through NMR (¹H, ³¹P) and HRMS ensures structural fidelity, as demonstrated in analogous phosphonium salt syntheses .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : ¹H NMR and ³¹P NMR are essential for identifying substituents and verifying the phosphonium core. HRMS provides molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction (as in related triphenylphosphonium chlorides) offers definitive structural validation .

Advanced Research Questions

Q. How does this compound bromide function as a corrosion inhibitor, and what experimental methods validate its efficacy?

- Methodological Answer : Electrochemical techniques (e.g., polarization curves, electrochemical impedance spectroscopy) quantify inhibition efficiency on metals like mild steel in acidic media. Density functional theory (DFT) calculations correlate molecular structure (e.g., electron-donating ethoxy groups) with adsorption behavior on metal surfaces. Studies show >90% inhibition efficiency at optimal concentrations .

Q. How can researchers resolve contradictions in environmental toxicity data for phosphonium salts like this compound derivatives?

- Methodological Answer : Comparative studies using standardized toxicity assays (e.g., OECD guidelines for aquatic organisms) and statistical meta-analysis can address discrepancies. For example, conflicting aquatic toxicity classifications for similar compounds (e.g., Chronic 1 vs. Chronic 3) require cross-referencing data from multiple sources (e.g., ECHA, PubChem) and validating with in silico models .

Q. What experimental design considerations are critical for studying the concentration-dependent effects of this compound bromide in biological systems?

- Methodological Answer : Dose-response assays (e.g., IC₅₀ determination in cancer cell lines) should include controls for solvent toxicity and mitochondrial membrane potential measurements (via JC-1 staining) to assess bioactivity. Surface characterization techniques (e.g., SEM/EDS) can elucidate interactions at the cellular interface .

Q. How can researchers validate the adsorption mechanism of this compound bromide on metal surfaces?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。